molecular formula C17H24BrNO4 B13103228 Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate CAS No. 1416439-50-3

Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate

Cat. No.: B13103228
CAS No.: 1416439-50-3
M. Wt: 386.3 g/mol
InChI Key: IJWXELFRIQENIW-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate is an organic compound that features a bromobenzyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate typically involves multiple steps:

    Formation of the Bromobenzyl Intermediate: The starting material, 3-bromobenzyl chloride, is reacted with a suitable nucleophile to form the bromobenzyl intermediate.

    Introduction of the Amino Group: The bromobenzyl intermediate is then reacted with an amine, such as methylamine, under basic conditions to introduce the amino group.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine to form the tert-butoxycarbonyl-protected amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.

    Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid is commonly used for deprotection.

    Ester Hydrolysis: Sodium hydroxide or hydrochloric acid can be used for hydrolysis.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Deprotection Reactions: The major product is the free amine.

    Ester Hydrolysis: The major product is the carboxylic acid.

Scientific Research Applications

Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active amine. The bromobenzyl group may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-chlorobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-(3-fluorobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This makes it a valuable compound in the synthesis of bromine-containing pharmaceuticals and other organic molecules.

Properties

IUPAC Name

methyl 2-[(3-bromophenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO4/c1-17(2,3)23-16(21)19(4)11-13(15(20)22-5)9-12-7-6-8-14(18)10-12/h6-8,10,13H,9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWXELFRIQENIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CC1=CC(=CC=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114210
Record name Benzenepropanoic acid, 3-bromo-α-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416439-50-3
Record name Benzenepropanoic acid, 3-bromo-α-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416439-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 3-bromo-α-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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